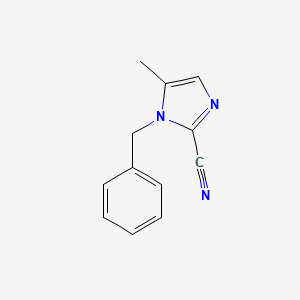![molecular formula C13H6ClF4NO3 B14631911 1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene CAS No. 53887-90-4](/img/structure/B14631911.png)
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a selective herbicide that targets broad-leaved weeds and is commonly used in leguminous crops like soybeans . The compound is characterized by its chemical structure, which includes a chlorinated phenoxy group, a trifluoromethyl group, and a nitrobenzene moiety.
Métodos De Preparación
The synthesis of 1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene involves several steps. One common method includes the use of a crown-ether phase transfer catalyst to promote the chemical reaction. The process typically involves performing a salt-forming reaction in a dimethylsulfoxide/toluene mixed solvent, followed by etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130°C to 175°C. The final step involves acidification to obtain the desired product . This method is advantageous due to its high yield, short reaction period, and low environmental pollution.
Análisis De Reacciones Químicas
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Aplicaciones Científicas De Investigación
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broad-leaved weeds in crops like soybeans.
Chemistry: The compound is used in studies related to organic synthesis and reaction mechanisms.
Biology: Research on its effects on plant physiology and its role as a protoporphyrinogen oxidase inhibitor.
Mecanismo De Acción
The primary mechanism of action of 1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for chlorophyll synthesis in plants. By inhibiting PPO, the compound leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell death in plants .
Comparación Con Compuestos Similares
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
Acifluorfen: Another herbicide that also inhibits PPO but has a different chemical structure.
Flufenoxuron: A benzoylurea insecticide with a similar phenoxy group but different applications and mechanism of action.
Bifenox: A structural analog with a COOCH3 group adjacent to the nitro group, used as a herbicide.
These compounds share some similarities in their chemical structure and mode of action but differ in their specific applications and effectiveness.
Propiedades
Número CAS |
53887-90-4 |
|---|---|
Fórmula molecular |
C13H6ClF4NO3 |
Peso molecular |
335.64 g/mol |
Nombre IUPAC |
2-chloro-1-(2-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6ClF4NO3/c14-9-5-7(13(16,17)18)1-3-11(9)22-12-4-2-8(19(20)21)6-10(12)15/h1-6H |
Clave InChI |
IWEUPJNBBYMEQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


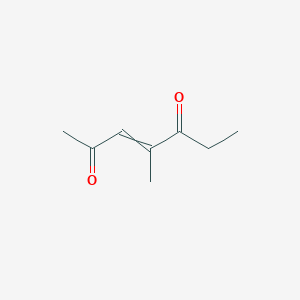
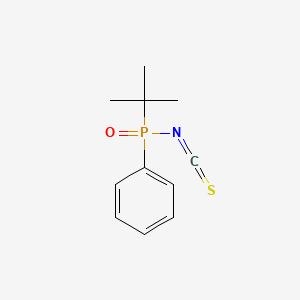
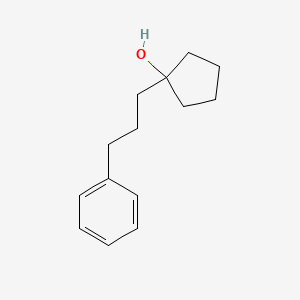
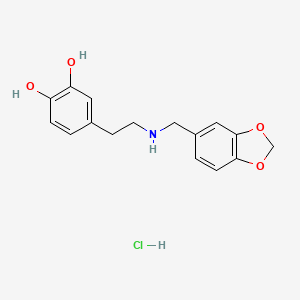
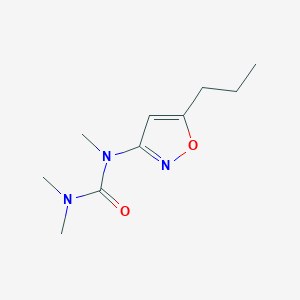
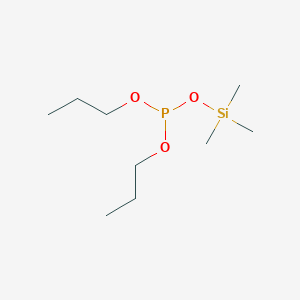
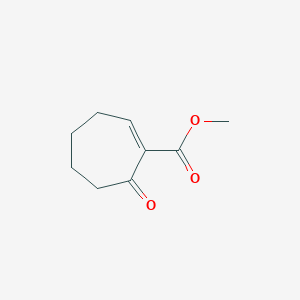
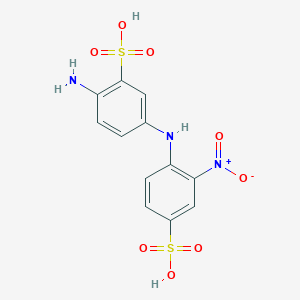
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
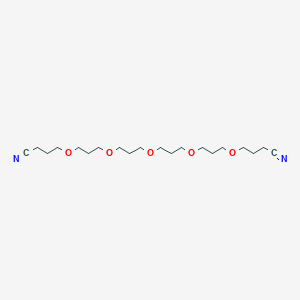
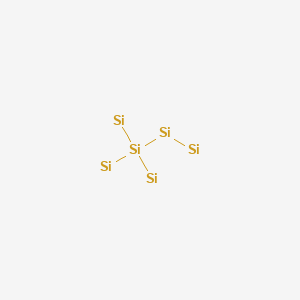
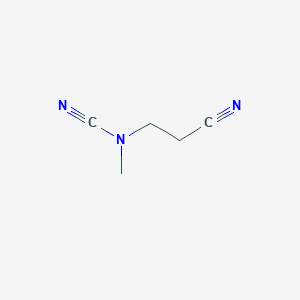
![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)
